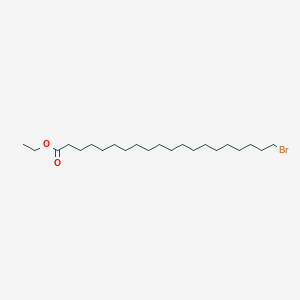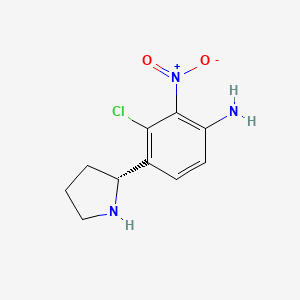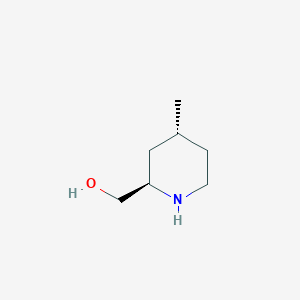
Rel-((2R,4R)-4-methylpiperidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-((2R,4R)-4-methylpiperidin-2-yl)methanol is a chiral compound with the molecular formula C7H15NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((2R,4R)-4-methylpiperidin-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 4-methylpiperidin-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the ketone or aldehyde precursor. The process is conducted under high pressure and temperature to achieve efficient conversion and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-((2R,4R)-4-methylpiperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products
Oxidation: 4-methylpiperidin-2-one.
Reduction: 4-methylpiperidine.
Substitution: 4-methylpiperidin-2-yl chloride.
Wissenschaftliche Forschungsanwendungen
Rel-((2R,4R)-4-methylpiperidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Rel-((2R,4R)-4-methylpiperidin-2-yl)methanol involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Rel-((2R,4R)-4-methylpiperidin-2-yl)methanol can be compared with other similar compounds such as:
4-methylpiperidine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-methylpiperidin-2-one: The ketone form, which is more prone to reduction reactions.
2-methylpiperidin-4-yl)methanol: A positional isomer with different chemical properties and reactivity.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
[(2R,4R)-4-methylpiperidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-2-3-8-7(4-6)5-9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
QAGSWXPHVBZSKN-RNFRBKRXSA-N |
Isomerische SMILES |
C[C@@H]1CCN[C@H](C1)CO |
Kanonische SMILES |
CC1CCNC(C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


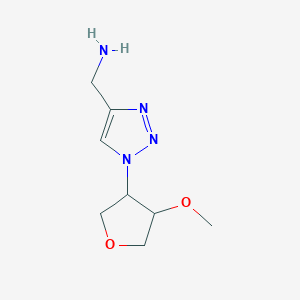
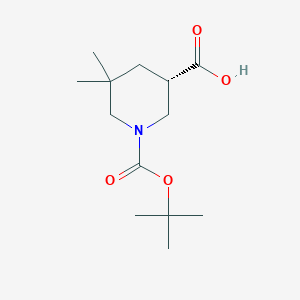
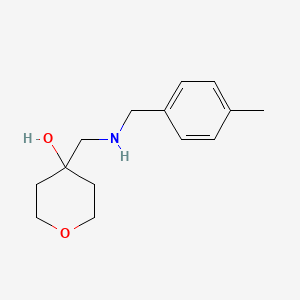
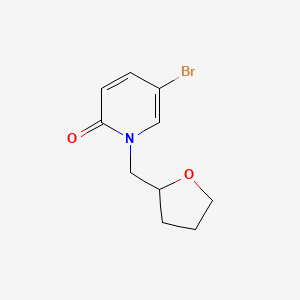
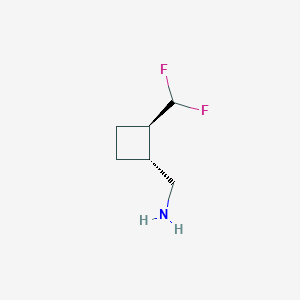
![4-(4-Fluorophenyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B13330464.png)
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13330466.png)

